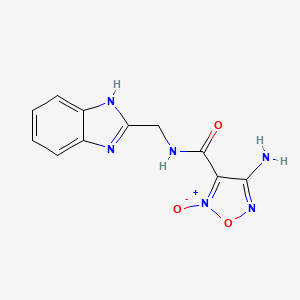![molecular formula C19H21N3O3 B6020897 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6020897.png)
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide, commonly known as ML167, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2010 by the National Institutes of Health Chemical Genomics Center (NCGC) and has been widely studied since then due to its unique properties.
作用机制
The mechanism of action of ML167 involves the inhibition of various enzymes and proteins that play a critical role in disease pathways. ML167 has been shown to inhibit the activity of several kinases, including PAK4 and PAK5, which are involved in cancer progression. ML167 has also been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the replication of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ML167 are dependent on the specific target enzyme or protein that it inhibits. Inhibition of PAK4 and PAK5 by ML167 has been shown to reduce cancer cell growth and migration. Inhibition of NMT by ML167 has been shown to reduce the replication of the malaria parasite. ML167 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of ML167 is its high potency and specificity, making it an ideal tool compound for scientific research applications. ML167 is also readily available and can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations of ML167 is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
ML167 has shown significant potential in various scientific research applications, and there are several future directions for further investigation. One potential direction is the development of ML167 analogs with improved solubility and bioavailability. Another direction is the investigation of the role of ML167 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ML167 could be used as a tool compound to investigate the role of various proteins and enzymes in other disease pathways, such as viral infections and autoimmune diseases.
合成方法
The synthesis of ML167 involves a multi-step process that includes the reaction of 2-aminopyridine with 4-morpholinyl benzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the final product, ML167. The synthesis of ML167 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学研究应用
ML167 has been extensively studied for its potential use in various scientific research applications. One of the primary applications of ML167 is in the field of drug discovery, where it has been used as a tool compound to investigate the role of various proteins and enzymes in disease pathways. ML167 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-12-14-4-1-2-6-16(14)25-17)21-13-15-5-3-7-20-18(15)22-8-10-24-11-9-22/h1-7,17H,8-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQWDOHEIDEJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-thiophenecarboxamide](/img/structure/B6020814.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6020838.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6020842.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6020847.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6020853.png)

![ethyl 4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6020883.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(1H-pyrazol-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6020890.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6020910.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-3-furamide](/img/structure/B6020913.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)
